N-甲基-4-(三氟甲基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

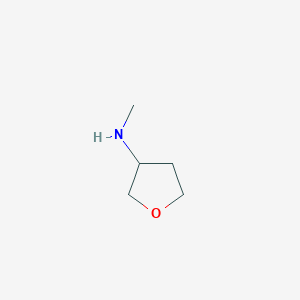

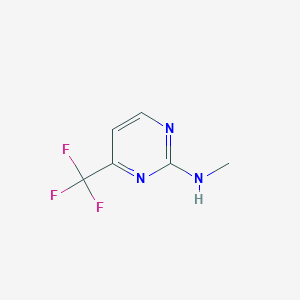

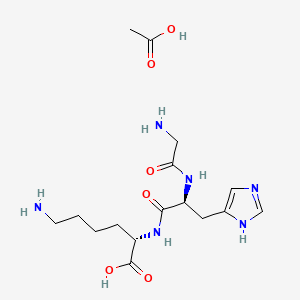

“N-methyl-4-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound contains a trifluoromethyl group, which is a common strategy to improve the properties of biologically active compounds .

Synthesis Analysis

A series of N-trifluoromethyl amines and azoles have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .Molecular Structure Analysis

The molecular structure of “N-methyl-4-(trifluoromethyl)pyrimidin-2-amine” is determined by various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Chemical Reactions Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Physical And Chemical Properties Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .科学研究应用

Comprehensive Analysis of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine Applications

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine: is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Antioxidant Activity

This compound has been utilized in the synthesis of new series of trifluoromethyl-substituted derivatives that exhibit significant antioxidant activity. These derivatives interact with free radicals, potentially stopping chain reactions that could damage vital molecules, thus offering a protective effect against oxidative stress-related diseases .

Antitumor Activity

Research has shown that derivatives of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine have moderate antiproliferative activities against various human tumor cell lines. Some derivatives have demonstrated better performance than established drugs like 5-fluorouracil, indicating their potential as more effective antitumor agents .

Drug Design and Synthesis

The trifluoromethyl group in this compound can be used to regulate the chemical, physical, and biological properties of heterocycles. Its presence in drug molecules increases lipophilicity, which enhances cell permeability and resistance to enzyme degradation, making it valuable in the design of new pharmaceuticals .

Pharmacological Research

Compounds containing the pyrimidine scaffold, such as N-methyl-4-(trifluoromethyl)pyrimidin-2-amine, are known to exhibit a wide range of pharmacological activities. This makes them suitable candidates for the development of new medications targeting various diseases .

Chemical Synthesis

The compound serves as a precursor in the eco-friendly synthesis of benzothiazole derivatives. These derivatives are synthesized through a cyclocondensation reaction, which is performed in water without catalysts, highlighting an environmentally benign procedure .

Investigation of Interfacial Interactions

It is used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases. This application is crucial for understanding the behavior of drugs at the molecular level .

Metabolic Studies

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine and its derivatives have been compared with related drugs to study their metabolic pathways. The electron-withdrawing groups such as trifluoromethyl facilitate certain reactions, providing insights into drug metabolism .

Biological Property Modulation

The introduction of trifluoromethyl groups, as seen in this compound, is a common strategy to modulate the properties of bioactive molecules. This modification can lead to changes in physiological activity, which is significant in the development of new therapeutic agents .

作用机制

Target of Action

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine, a derivative of pyrimidinamine, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration, which is essential for energy production within cells .

Biochemical Pathways

The primary biochemical pathway affected by N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is cellular respiration, specifically the electron transport chain located in the mitochondria . By inhibiting mitochondrial complex I, the compound disrupts the flow of electrons through the chain, leading to a decrease in the production of ATP, the main energy currency of the cell .

Pharmacokinetics

The presence of a trifluoromethyl group in organic compounds is known to increase lipophilicity, which can enhance cell permeability and resistance to enzyme degradation . These properties could potentially improve the bioavailability of the compound, but further studies are needed to confirm this.

Result of Action

The primary result of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine’s action is the inhibition of cell growth and proliferation, particularly in fungal cells . This is due to the compound’s disruption of ATP production, which is essential for many cellular processes, including cell division .

未来方向

属性

IUPAC Name |

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQCREASEVWQBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)